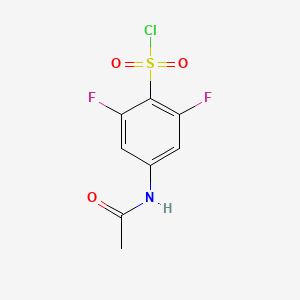![molecular formula C18H10N4O4 B13145857 3,3'-([2,2'-Bipyridine]-4,4'-diyl)bis(2-cyanoacrylic acid)](/img/structure/B13145857.png)
3,3'-([2,2'-Bipyridine]-4,4'-diyl)bis(2-cyanoacrylic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylic acid) is a compound that belongs to the family of bipyridine derivatives. These compounds are known for their versatile applications in various fields, including chemistry, biology, and materials science. The unique structure of 3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylic acid) makes it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylic acid) typically involves the coupling of 2,2’-bipyridine with cyanoacrylic acid derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the bipyridine core . The reaction conditions often include the use of bases such as potassium carbonate and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of bipyridine derivatives, including 3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylic acid), often involves large-scale coupling reactions using metal catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .
化学反应分析
Types of Reactions
3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylic acid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The cyano groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce bipyridine derivatives with reduced cyano groups .
科学研究应用
3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylic acid) has a wide range of scientific research applications:
作用机制
The mechanism of action of 3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylic acid) involves its ability to chelate metal ions. This chelation can inhibit metal ion-induced aggregation of biomolecules, such as amyloid-beta peptides in Alzheimer’s disease . The compound interacts with metal ions through its bipyridine core, forming stable complexes that prevent harmful interactions with other biomolecules .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and coordination chemistry.
3,3’-Diamino-2,2’-Bipyridine: Known for its metal chelating properties and potential therapeutic applications.
Uniqueness
3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylic acid) is unique due to its dual cyanoacrylic acid groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong metal ion chelation, such as in the development of advanced materials and therapeutic agents .
属性
分子式 |
C18H10N4O4 |
|---|---|
分子量 |
346.3 g/mol |
IUPAC 名称 |
(E)-3-[2-[4-[(E)-2-carboxy-2-cyanoethenyl]pyridin-2-yl]pyridin-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C18H10N4O4/c19-9-13(17(23)24)5-11-1-3-21-15(7-11)16-8-12(2-4-22-16)6-14(10-20)18(25)26/h1-8H,(H,23,24)(H,25,26)/b13-5+,14-6+ |
InChI 键 |
XVCYQWZPECZQLT-ACFHMISVSA-N |
手性 SMILES |
C1=CN=C(C=C1/C=C(/C(=O)O)\C#N)C2=NC=CC(=C2)/C=C(/C(=O)O)\C#N |
规范 SMILES |
C1=CN=C(C=C1C=C(C#N)C(=O)O)C2=NC=CC(=C2)C=C(C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




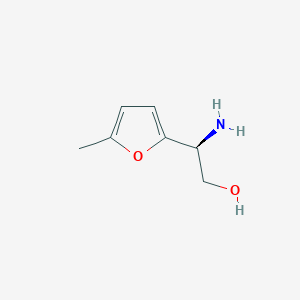
![tert-butyl 4-(benzylamino)-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B13145786.png)
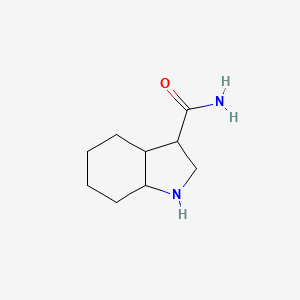
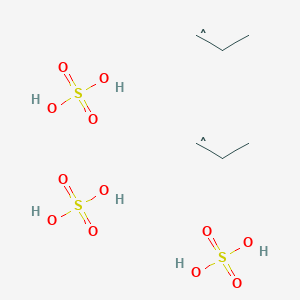
![sodium;[(2R)-3-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13145804.png)
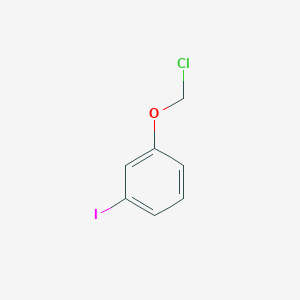

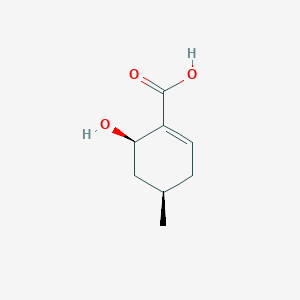
![7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene](/img/structure/B13145824.png)
![(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B13145832.png)
![1-Amino-4-[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13145833.png)
